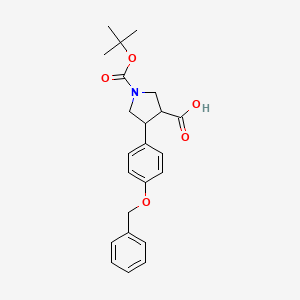

4-(4-(Benzyloxy)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

4-(4-(Benzyloxy)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a benzyloxy-substituted phenyl group at position 4 and a tert-butoxycarbonyl (Boc) protecting group at position 1. The Boc group enhances stability during synthesis, while the benzyloxy group may influence lipophilicity and solubility.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-22(27)24-13-19(20(14-24)21(25)26)17-9-11-18(12-10-17)28-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFJSAFCQAEXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857025 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366781-55-6 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(4-(Benzyloxy)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyloxy group and a tert-butoxycarbonyl (Boc) group. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, particularly in the context of receptor modulation.

Research indicates that the compound may act as an agonist for specific nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). PPARs are crucial in regulating lipid metabolism, glucose homeostasis, and inflammation. The biological activity of this compound has been linked to its ability to modulate gene expression related to these pathways.

Key Findings:

- PPAR Agonism : The compound has demonstrated the ability to activate PPARα, leading to downstream effects such as upregulation of genes involved in fatty acid oxidation (e.g., Acadm, Cpt1a) and glucose metabolism .

- Anti-inflammatory Effects : In models of inflammation, compounds similar to this have shown potential in reducing markers of inflammation and improving metabolic profiles .

Biological Activity Data

A summary of biological activity data is presented in the following table:

| Activity | Observation | Reference |

|---|---|---|

| PPARα Activation | Induces expression of target genes | |

| Anti-inflammatory Potential | Reduced inflammatory markers | |

| Toxicity Profile | No observable toxicity in long-term studies |

Case Studies

Several studies have investigated the biological effects of similar compounds within the same chemical class. Below are notable case studies:

-

Study on PPAR Agonism :

- A study evaluated a series of benzyloxy-substituted compounds for their PPARα agonistic activity. The results indicated that derivatives with structural similarities to 4-(4-(Benzyloxy)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid exhibited significant agonistic effects, leading to improved metabolic outcomes in animal models .

- Inflammation Model :

- Metabolic Studies :

Scientific Research Applications

Drug Development

The compound serves as a precursor for the synthesis of various bioactive molecules. Its structural motifs are conducive to modifications that enhance pharmacological properties. For example:

- Anticancer Agents : Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth .

- Antiviral Activity : Studies suggest that modifications to the pyrrolidine structure can yield compounds with antiviral properties, potentially targeting viral replication mechanisms .

Synthesis of Complex Molecules

The compound's ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis:

- Peptide Synthesis : Its carboxylic acid group allows for coupling reactions with amino acids, facilitating the creation of peptide chains essential for therapeutic proteins .

- Chiral Synthesis : The presence of stereocenters in the compound enables its use in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs .

Case Study 1: Anticancer Activity

A study explored derivatives of 4-(4-(Benzyloxy)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid synthesized through various modifications. The resulting compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast cancer models. These findings suggest potential applications in developing new anticancer therapies.

Case Study 2: Antiviral Compounds

Research focused on the antiviral potential of modified pyrrolidine derivatives derived from this compound. The study found that certain modifications led to enhanced inhibition of viral replication in vitro, indicating a promising avenue for further exploration in antiviral drug development.

Data Tables

| Application Area | Description | Examples/Results |

|---|---|---|

| Drug Development | Synthesis of bioactive molecules | Anticancer and antiviral agents |

| Organic Synthesis | Intermediate for complex molecule synthesis | Peptides and chiral compounds |

| Therapeutic Potential | Investigated for anticancer and antiviral properties | Significant cytotoxicity observed |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and related molecules from the evidence:

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(4-(Benzyloxy)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via condensation reactions between aromatic acid chlorides and amine precursors, followed by Boc (tert-butoxycarbonyl) protection. For example, analogous pyrrolidine derivatives are synthesized using 4-aminoantipyrine and aromatic acid chlorides, with structural confirmation via IR spectroscopy (C=O and N-H stretches) and mass spectrometry (molecular ion peaks) . Modifications to the benzyloxy or phenyl groups may require tailored protecting group strategies.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, Boc carbonyl at ~1680 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight via molecular ion peaks and fragmentation patterns .

- NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent positions (e.g., benzyloxy phenyl protons at δ 6.8–7.4 ppm, Boc tert-butyl group at δ 1.4 ppm) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Use coupling reagents like HATU or EDCI to improve amide bond formation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction homogeneity .

- Purification : Employ gradient flash chromatography (e.g., hexane/ethyl acetate) to isolate high-purity product .

Q. How can discrepancies in NMR data for structural elucidation be resolved?

- Methodological Answer :

- Crystallographic Validation : Compare experimental NMR shifts with X-ray crystallography data from analogous compounds (e.g., tert-butoxycarbonyl-protected pyrrolidines) to confirm stereochemistry .

- DFT Calculations : Use computational models to predict chemical shifts and validate experimental data .

Q. What strategies enhance the biological activity of this compound in drug discovery?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the benzyloxy phenyl ring to improve receptor binding, as seen in related quinoline carboxylates .

- Prodrug Design : Replace the Boc group with enzymatically cleavable protectors (e.g., pivaloyloxymethyl) to enhance bioavailability .

Q. How to design stability studies under varying environmental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–60°C), and UV light, then monitor degradation via HPLC .

- Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation and hydrolysis .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.